molecular formula C19H20O2 B6356387 (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1177197-52-2

(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No. B6356387
CAS RN: 1177197-52-2
M. Wt: 280.4 g/mol
InChI Key: SGFXBWVVSVWIFK-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as 2-Methoxy-3-(4-propylphenyl)prop-2-en-1-one, is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research. This compound is a member of the class of compounds known as propenones, which are characterized by a carbon-carbon double bond and an oxygen atom attached to the same carbon atom. This compound has been used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and its mechanism of action.

Scientific Research Applications

(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as heterocyclic compounds, and as a starting material for the synthesis of biologically active compounds. It has also been used in the synthesis of polymers and other materials. Additionally, this compound has been used as a substrate for enzyme-catalyzed reactions and as a model compound for studying the mechanism of action of enzymes.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as a substrate for certain enzymes, such as cytochrome P450 enzymes, and is involved in the metabolism of other compounds. It is also believed to interact with other compounds, such as hormones, to affect their activity.
Biochemical and Physiological Effects
(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and to affect the metabolism of other compounds. Additionally, it has been shown to interact with hormones, such as testosterone, and to affect their activity.

Advantages and Limitations for Lab Experiments

The use of (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and has a low toxicity. However, there are also some limitations to its use in laboratory experiments. It is a relatively reactive compound and can react with other compounds, including hormones, to affect their activity. Additionally, it is a relatively small molecule and can be difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research involving (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. One potential direction is to further investigate its mechanism of action and its interaction with other compounds, such as hormones. Additionally, further research could be conducted to explore its potential applications in drug development and other medical applications. Another potential direction is to investigate its potential use in the synthesis of other compounds, such as polymers and other materials. Finally, further research could be conducted to explore its potential use in other scientific research applications, such as enzyme-catalyzed reactions and the study of the mechanism of action of enzymes.

Synthesis Methods

The synthesis of (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been achieved through a variety of methods. One method involves the condensation of 3-bromo-4-propylphenol with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or column chromatography. An alternate method involves the reaction of 2-methoxybenzaldehyde with 4-propylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This method yields a higher yield of the desired product than the first method.

properties

IUPAC Name

(E)-1-(2-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-14(2)16-11-8-15(9-12-16)10-13-18(20)17-6-4-5-7-19(17)21-3/h4-14H,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFXBWVVSVWIFK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

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